苄氧羰基苯丙氨酰苯丙氨酸重氮甲基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

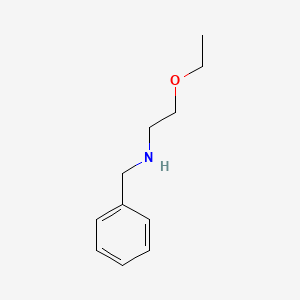

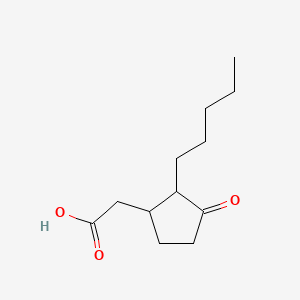

Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone is a chemical compound with the molecular formula C27H26N4O4 . It has a molecular weight of 470.51974 . This compound is not intended for human or veterinary use, but for research purposes.

Synthesis Analysis

The synthesis of α-diazo ketones, which includes compounds like benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone, involves several steps. One method involves the reaction of trimethylsilyldiazomethane with a mixed anhydride derived from a carboxylic acid and ethyl chloroformate, yielding the corresponding diazoketone . Another method involves a ‘sulfonyl-azide-free’ (‘SAFE’) protocol for diazo transfer to CH-acidic 1,3-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone is complex, with a large number of atoms and bonds. The compound contains a diazo group, which consists of two nitrogen atoms connected by a double bond .Chemical Reactions Analysis

The chemical reactions involving α-diazo ketones can be quite complex. For instance, α-aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones can cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .科学研究应用

酮与重氮化合物的同系化反应

重氮化合物加成到酮上,生成同系化的酮,这是一个重要的研究领域。此过程可以在有或没有促进剂或催化剂的情况下发生,并涉及各种重氮化合物,包括重氮烷烃和芳基重氮甲烷。反应的区域化学和催化剂的性质是讨论的关键点。酮同系化反应的对映选择性版本的最新进展及其在全合成中的应用,突出了该领域正在进行的开发,表明苄氧羰基苯丙氨酰苯丙氨酸重氮甲基酮在合成复杂有机分子中具有潜在的应用 (Candeias, Paterna, & Gois, 2016)。

过渡金属催化的还原胺化反应使用氢

另一个相关领域是醛或酮的还原胺化,这对于合成胺至关重要,胺是许多药物中的一个基本官能团。以氢为还原剂的还原胺化的综述强调了催化剂在活化还原剂中的重要性,这意味着苄氧羰基苯丙氨酰苯丙氨酸重氮甲基酮在合成背景中促进或经历此类转化的作用 (Irrgang & Kempe, 2020)。

外环α,β-不饱和酮的合成

外环α,β-不饱和酮的合成是苄氧羰基苯丙氨酰苯丙氨酸重氮甲基酮可能找到应用的另一个领域。此类化合物是多环环系立体选择性合成的重要中间体,证明了重氮羰基化合物在有机合成中的广泛用途。Levai 的综述重点介绍了制备这些化合物的各种合成方法,说明了苄氧羰基苯丙氨酰苯丙氨酸重氮甲基酮在合成化学应用中的潜在多功能性 (Levai, 2003)。

重氮羰基化合物的分子内反应

最后,α-重氮羰基化合物的分子内反应值得注意,包括环丙烷化和在热、催化和光化学条件下形成各种环状结构。这些反应允许构建复杂的分子结构,表明苄氧羰基苯丙氨酰苯丙氨酸重氮甲基酮在高级合成方法中发挥作用 (Burke & Grieco, 1980)。

未来方向

The future directions in the study and application of α-diazo ketones, including benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone, are promising. The development of new synthesis methods and the exploration of their reactivity and applications in organic synthesis are areas of ongoing research .

属性

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c28-29-18-25(32)23(16-20-10-4-1-5-11-20)30-26(33)24(17-21-12-6-2-7-13-21)31-27(34)35-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,34)/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFSOVRQDDYNAH-ZEQRLZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone | |

CAS RN |

65178-14-5 |

Source

|

| Record name | Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065178145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)